molecular formula C25H23ClN4O3 B11269925 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide

Katalognummer: B11269925
Molekulargewicht: 462.9 g/mol
InChI-Schlüssel: PMSUXHGUBRNWHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-mesitylacetamide side chain. The mesityl (2,4,6-trimethylphenyl) group distinguishes it from other acetamide-substituted derivatives, offering unique electronic and steric properties that may optimize pharmacokinetic profiles.

Eigenschaften

Molekularformel

C25H23ClN4O3

Molekulargewicht

462.9 g/mol

IUPAC-Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31)

InChI-Schlüssel

PMSUXHGUBRNWHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von N-(2,4,6-Trimethylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Industrielle Produktionsverfahren können ähnliche Schritte beinhalten, sind aber für die großtechnische Synthese optimiert, wobei oft kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von N-(2,4,6-Trimethylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es wird vermutet, dass es seine Wirkung durch Bindung an das aktive Zentrum von Enzymen ausübt, wodurch deren Aktivität gehemmt wird. Diese Hemmung kann zur Störung essentieller biochemischer Stoffwechselwege führen, was letztendlich zu den gewünschten biologischen Effekten wie der Hemmung des Wachstums von Krebszellen führt.

Wirkmechanismus

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the desired biological effects, such as the inhibition of cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The pyrido[3,2-d]pyrimidine scaffold is structurally related to pyrido[2,3-d]pyrimidines (e.g., ) and pyrazolo[3,4-d]pyrimidines (e.g., ). Key differences include:

  • Pyrazolo[3,4-d]pyrimidine: These derivatives (e.g., Example 53 in ) incorporate a pyrazole ring, enhancing rigidity and enabling distinct binding modes. For instance, fluorinated chromenone-pyrazolopyrimidine hybrids exhibit sub-micromolar inhibitory activity in kinase assays .

Substituent Analysis

Compound Name/ID Core Structure R1 (Position 3) R2 (Acetamide Group) Key Properties/Bioactivity
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl N-Mesityl High lipophilicity (logP ~4.2*); Potential kinase inhibition
2-...-N-(2,5-dimethoxyphenyl) Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl 2,5-Dimethoxyphenyl Lower steric bulk; Enhanced solubility (logP ~3.5*)
Example 53 Pyrazolo[3,4-d]pyrimidine Fluorinated chromenone N-Isopropylbenzamide MP: 175–178°C; Mass: 589.1 Da; Kinase inhibition (IC50 < 1 µM)

*Predicted values based on substituent contributions.

Pharmacological Implications

  • Mesityl vs. Dimethoxyphenyl : The mesityl group’s steric bulk may reduce off-target interactions compared to the smaller 2,5-dimethoxyphenyl group, but could also limit solubility.
  • Pyrazolo[3,4-d]pyrimidine Derivatives: Fluorinated analogs () demonstrate that halogenation and chromenone fusion significantly enhance bioactivity, suggesting avenues for optimizing the target compound .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated at ~480–500 Da, comparable to ’s derivative (exact mass: 506.15 Da) .
  • Melting Point : Pyrazolo-pyrimidine analogs () exhibit MPs >170°C, indicating high crystallinity, a trait likely shared by the target compound due to its rigid core .

Biologische Aktivität

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of substituted pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its pharmacological relevance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN4O3C_{22}H_{22}ClN_{4}O_{3}, with a molecular weight of approximately 450.9 g/mol. Its structural components include:

  • Pyrido[3,2-d]pyrimidine core : This bicyclic structure is notable for its biological activity and versatility in chemical synthesis.
  • 4-chlorobenzyl group : Enhances the compound's biological activity and solubility properties.
  • Acetamide moiety : Contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed promising results against MCF-7 human breast cancer cells with an IC50 value indicating potent antiproliferative effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Initial findings suggest:

  • Bacterial Inhibition : It may act as an inhibitor of specific enzymes or receptors involved in bacterial growth.
  • Fungal Activity : Further investigations are required to confirm its efficacy against fungal pathogens.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in disease processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.
  • Receptor Modulation : It could modulate receptor activities that are pivotal in cancer progression or infection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key insights include:

  • Functional Group Influence : Variations in functional groups significantly affect the compound's potency and selectivity towards biological targets.
  • Computational Studies : QSAR models can provide insights into how structural variations affect biological mechanisms, guiding future modifications to enhance efficacy.

Table 1: Biological Activity Summary

Biological ActivityAssessed ParameterResult
AnticancerIC50 against MCF-7Potent inhibition observed
AntimicrobialBacterial strains testedSignificant inhibition noted
Enzyme InhibitionSpecific enzyme targetsInhibition confirmed

Recent Research Findings

  • A study reported that derivatives similar to this compound exhibit significant antimicrotubule activity, which correlates with their anticancer effects .
  • Another investigation highlighted the importance of specific substitutions on the pyrido[3,2-d]pyrimidine core for enhancing biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.